molecular formula C13H16O4 B1303143 Ethyl 2-(2-formylphenoxy)butanoate CAS No. 86602-60-0

Ethyl 2-(2-formylphenoxy)butanoate

Cat. No.: B1303143
CAS No.: 86602-60-0
M. Wt: 236.26 g/mol
InChI Key: RFGGSVBDPHSMCU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-formylphenoxy)butanoate is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol . It is a derivative of butanoic acid and is characterized by the presence of an ethyl ester group and a formylphenoxy group. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Ethyl 2-(2-formylphenoxy)butanoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for the synthesis of pharmacologically active compounds.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins, due to its reactivity and functional groups.

Safety and Hazards

Ethyl 2-(2-formylphenoxy)butanoate is classified as a GHS07 substance, indicating that it is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Ethyl 2-(2-formylphenoxy)butanoate is currently used for research purposes . Future directions may include further exploration of its properties and potential applications in various fields.

Preparation Methods

Ethyl 2-(2-formylphenoxy)butanoate can be synthesized through several methods. One common synthetic route involves the reaction of salicylaldehyde with DL-ethyl 2-bromobutyrate . The reaction typically requires a base such as potassium carbonate and an appropriate solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-(2-formylphenoxy)butanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters.

Mechanism of Action

The mechanism of action of ethyl 2-(2-formylphenoxy)butanoate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active form of the compound, which can then interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Ethyl 2-(2-formylphenoxy)butanoate can be compared with other similar compounds, such as:

    Ethyl 2-(2-hydroxyphenoxy)butanoate:

    Mthis compound: The methyl ester variant has different physical and chemical properties, including boiling point and solubility, which can influence its use in various applications.

    Ethyl 2-(2-formylphenoxy)propanoate: This compound has a propanoate backbone instead of a butanoate, leading to differences in steric effects and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-(2-formylphenoxy)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-11(13(15)16-4-2)17-12-8-6-5-7-10(12)9-14/h5-9,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGGSVBDPHSMCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377284
Record name ethyl 2-(2-formylphenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86602-60-0
Record name ethyl 2-(2-formylphenoxy)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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